molecular formula C13H15N3O3 B5598422 ethyl 3-amino-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

ethyl 3-amino-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No. B5598422
M. Wt: 261.28 g/mol
InChI Key: WPZITEXDAIWCGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate derivatives involves diazotization and coupling reactions, leading to the formation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles. Such processes highlight the compound's versatility in forming complex structures through relatively straightforward chemical reactions (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014). Additionally, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate has been synthesized using eco-friendly catalysts, demonstrating the environmental considerations in modern synthetic chemistry (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

Molecular Structure Analysis

The molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole has been elucidated through IR–NMR spectroscopy and single-crystal X-ray diffraction. This compound's structure was further analyzed using theoretical methods, confirming its conformational flexibility and electrostatic potential distribution, which are crucial for understanding its chemical behavior (Inkaya, Dinçer, Korkusuz, & Yıldırım, 2012).

Chemical Reactions and Properties

Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been efficiently synthesized under ultrasound irradiation, highlighting the role of modern synthesis techniques in improving reaction efficiency and selectivity (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011). This method underscores the compound's reactivity and the possibility of generating various derivatives through regioselective synthesis.

Physical Properties Analysis

The crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate was determined, providing insights into its solid-state properties, including its crystal packing and potential for intermolecular interactions (Minga, 2005).

properties

IUPAC Name

ethyl 3-amino-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)10-11(15-16-12(10)14)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZITEXDAIWCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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